molecular formula C13H12BrNO3S B2740676 4-bromo-N-(4-hydroxyphenyl)-3-methylbenzene-1-sulfonamide CAS No. 1307428-04-1

4-bromo-N-(4-hydroxyphenyl)-3-methylbenzene-1-sulfonamide

Cat. No.: B2740676
CAS No.: 1307428-04-1
M. Wt: 342.21
InChI Key: IZQKGHCACCKFCH-UHFFFAOYSA-N
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Description

4-bromo-N-(4-hydroxyphenyl)-3-methylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a bromine atom attached to the benzene ring, which can influence its reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(4-hydroxyphenyl)-3-methylbenzene-1-sulfonamide typically involves the following steps:

    Sulfonation: The sulfonamide group can be introduced by reacting the brominated benzene with chlorosulfonic acid (ClSO3H) to form the sulfonyl chloride intermediate, which is then reacted with 4-hydroxyaniline to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(4-hydroxyphenyl)-3-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Sodium ethoxide (NaOEt) or sodium thiolate (NaSR) in an appropriate solvent.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-bromo-N-(4-hydroxyphenyl)-3-methylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-hydroxyphenyl)-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the sulfonamide group play crucial roles in binding to the active site of the target, thereby inhibiting its activity. This inhibition can lead to various biological effects, such as antimicrobial or anti-inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-(4-hydroxyphenyl)benzenesulfonamide: Lacks the methyl group, which can affect its reactivity and biological activity.

    N-(4-hydroxyphenyl)-3-methylbenzenesulfonamide: Lacks the bromine atom, which can influence its binding affinity to molecular targets.

    4-bromo-N-(4-methoxyphenyl)-3-methylbenzenesulfonamide: Contains a methoxy group instead of a hydroxyl group, which can alter its chemical properties.

Uniqueness

4-bromo-N-(4-hydroxyphenyl)-3-methylbenzene-1-sulfonamide is unique due to the presence of both the bromine atom and the hydroxyl group, which can synergistically enhance its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

4-bromo-N-(4-hydroxyphenyl)-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO3S/c1-9-8-12(6-7-13(9)14)19(17,18)15-10-2-4-11(16)5-3-10/h2-8,15-16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQKGHCACCKFCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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